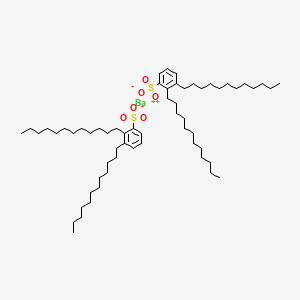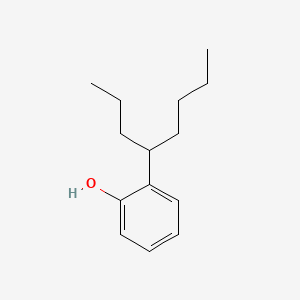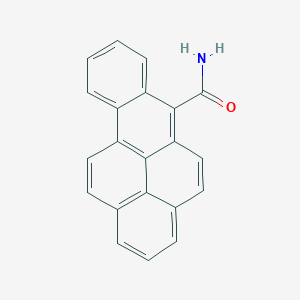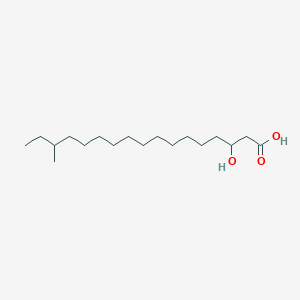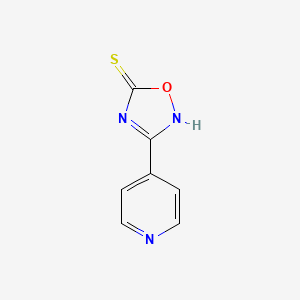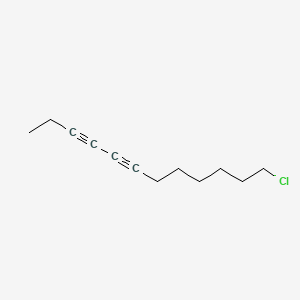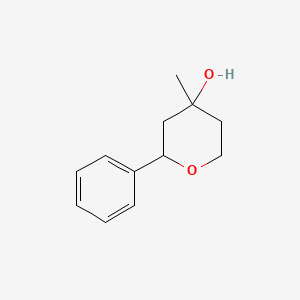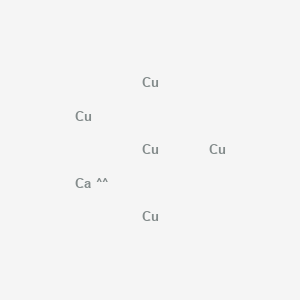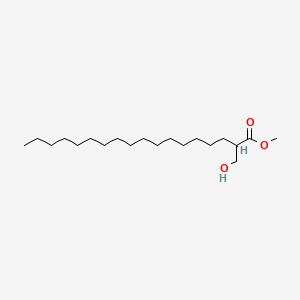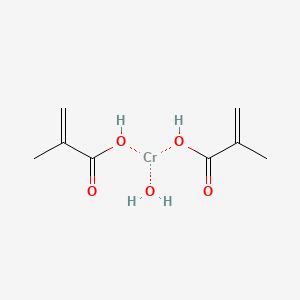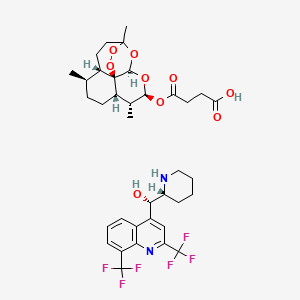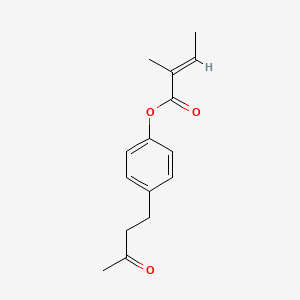![molecular formula C8H13I B12649709 2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
2-(Iodomethyl)spiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)spiro[3.3]heptane is a spirocyclic compound characterized by a unique structure where two cyclobutane rings share a single carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)spiro[3.3]heptane typically involves the reaction of spiro[3.3]heptane with iodomethane under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Iodomethyl)spiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons or other reduced compounds.
Aplicaciones Científicas De Investigación
2-(Iodomethyl)spiro[3.3]heptane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Iodomethyl)spiro[3.3]heptane involves its ability to undergo various chemical reactions due to the presence of the reactive iodomethyl group. This group can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound versatile in different chemical environments . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane: The parent compound without the iodomethyl group.
Spiro[2.4]heptane: Features cyclopropyl and cyclopentyl rings sharing one carbon.
Spiro[3.3]heptane-2,6-dicarboxylic acid: A derivative with carboxylic acid groups.
Uniqueness
2-(Iodomethyl)spiro[3.3]heptane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and other applications .
Propiedades
Fórmula molecular |
C8H13I |
|---|---|
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
2-(iodomethyl)spiro[3.3]heptane |
InChI |
InChI=1S/C8H13I/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-6H2 |
Clave InChI |
XAWXBCGLFNHHKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC(C2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


